molecular formula C5H3BrN2O2S B1293479 3-Bromo-2-mercapto-5-nitropyridine CAS No. 876489-83-7

3-Bromo-2-mercapto-5-nitropyridine

Cat. No.: B1293479
CAS No.: 876489-83-7
M. Wt: 235.06 g/mol
InChI Key: JLXXADZVLHJOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyridine (B92270) Heterocycles in Contemporary Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. chemicalbook.com Its structure is analogous to benzene (B151609), with one methine group replaced by a nitrogen atom, which imparts distinct polarity and basicity. chemicalbook.com Pyridine and its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and are integral to numerous applications in pharmaceuticals, agrochemicals, and materials science. cymitquimica.comnih.gov The pyridine nucleus is a common feature in many FDA-approved drugs, where the nitrogen atom's ability to form hydrogen bonds can significantly enhance the pharmacokinetic properties of a molecule. chemicalbook.com Consequently, the development of efficient and selective methods for synthesizing and functionalizing pyridine derivatives remains an active and vital area of research in organic synthesis. cymitquimica.comsigmaaldrich.com

Strategic Importance of Halogenated and Nitrated Pyridines as Synthetic Intermediates

The introduction of halogen atoms and nitro groups onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyridines, particularly those containing bromine and chlorine, are highly versatile building blocks. bldpharm.com The halogen atom can serve as a leaving group in nucleophilic aromatic substitution reactions or act as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. bldpharm.comnbinno.com

Similarly, the nitro group is a powerful electron-withdrawing group that activates the pyridine ring towards nucleophilic attack, often directing substitution to the ortho and para positions. nbinno.com Furthermore, the nitro group can be readily reduced to a primary amine, which opens up a vast array of subsequent chemical transformations, such as diazotization, acylation, and alkylation. innospk.comorgsyn.org The strategic placement of both halogens and nitro groups on a pyridine scaffold, therefore, creates a highly reactive and multifunctional intermediate, prized for its potential in constructing complex molecular architectures. innospk.com

Rationale for Academic Investigation of 3-Bromo-2-mercapto-5-nitropyridine

The academic and commercial interest in this compound stems directly from its trifunctionalized structure, which makes it a highly valuable and versatile synthetic intermediate. The molecule combines three distinct functional groups on a single pyridine core, each offering a unique site for chemical modification:

The Bromo Group (at C3): As a halogen, it is a key site for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl substituents to build molecular complexity.

The Mercapto Group (at C2): The thiol (-SH) group is a potent nucleophile, making it a reactive handle for a variety of transformations, including alkylation and addition reactions. cymitquimica.com Its presence significantly diversifies the synthetic pathways available.

The Nitro Group (at C5): This strong electron-withdrawing group influences the reactivity of the entire ring system. It can be reduced to an amino group, providing a route to fused-ring systems or further functionalization. orgsyn.org

This specific arrangement of functional groups allows for a high degree of control and regioselectivity in subsequent synthetic steps, making it an ideal starting material for creating libraries of novel compounds for screening in drug discovery and materials science.

Current Research Landscape and Future Directions for this compound

Currently, this compound is primarily recognized and utilized as a specialized laboratory chemical and building block in organic synthesis. cymitquimica.com Its availability from chemical suppliers indicates its role in the synthesis of more elaborate molecules for research purposes. sinfoochem.com

Future research directions will likely focus on exploiting the compound's unique reactivity. Potential applications include:

Synthesis of Fused Heterocyclic Systems: The adjacent bromo and mercapto groups are perfectly positioned for intramolecular cyclization reactions to form thieno[3,2-b]pyridine (B153574) derivatives, which are themselves important scaffolds in medicinal chemistry.

Development of Bioactive Molecules: Given the prevalence of pyridine-based structures in pharmaceuticals, this compound serves as an excellent starting point for synthesizing novel agents. chemicalbook.com The mercapto group can be used to attach the molecule to various substrates, while the bromo and nitro positions allow for modifications to tune biological activity. nbinno.com

Materials Science: Functionalized pyridines are used in the development of organic semiconductors and catalysts. rsc.org The specific electronic properties imparted by the bromo and nitro substituents, combined with the reactive mercapto handle, make it a candidate for creating novel functional materials.

The continued exploration of this and similar polyfunctionalized pyridines is expected to yield new synthetic methodologies and novel molecules with significant practical applications.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 876489-83-7 sinfoochem.com
Molecular Formula C₅H₃BrN₂O₂S sinfoochem.com
Molecular Weight 235.059 g/mol sinfoochem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitro-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2S/c6-4-1-3(8(9)10)2-7-5(4)11/h1-2H,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXXADZVLHJOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649899
Record name 3-Bromo-5-nitropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876489-83-7
Record name 3-Bromo-5-nitropyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Bromo 2 Mercapto 5 Nitropyridine

Regioselective Functionalization Approaches to the Pyridine (B92270) Core

The successful synthesis of 3-Bromo-2-mercapto-5-nitropyridine hinges on the ability to selectively introduce functional groups at specific positions of the pyridine ring. The inherent electronic properties of the pyridine nucleus, characterized by its electron-deficient nature, dictate the preferred sites for electrophilic and nucleophilic attack.

Bromination Strategies for Pyridine Derivatives

The introduction of a bromine atom at the 3-position of the pyridine ring is a critical step. Direct electrophilic bromination of pyridine is often challenging and can lead to a mixture of products. However, the presence of activating or directing groups can significantly influence the regiochemical outcome. For instance, the bromination of 2-aminopyridine (B139424) with bromine in acetic acid yields 2-amino-5-bromopyridine (B118841) with good regioselectivity. chemicalbook.comorgsyn.org This is a common strategy to introduce bromine at the 5-position relative to the amino group, which corresponds to the 3-position in the final product's numbering scheme after subsequent transformations.

Another approach involves the use of N-bromosuccinimide (NBS) as a milder brominating agent, which can offer enhanced selectivity. chemicalbook.compipzine-chem.com The reaction conditions, including the choice of solvent and temperature, play a crucial role in controlling the bromination position. For pyridine N-oxides, regioselective bromination can be achieved using reagents like oxalyl bromide or p-toluenesulfonic anhydride (B1165640) in the presence of a bromide source, often favoring the 2-position. tcichemicals.comresearchgate.net

ReagentSubstrateProductConditionsYield
Br2/Acetic Acid2-Aminopyridine2-Amino-5-bromopyridine20-50°C62-67% orgsyn.org
NBS2-Aminopyridine2-Amino-5-bromopyridineAcetonitrile, 0-5°C>20:1 regioselectivity chemicalbook.com
(COBr)2/Et3NPyridine N-oxide2-Bromopyridine N-oxideCH2Br2, 0°CHigh researchgate.net
TBATBPyrrolo[1,2-a]quinoxalineC3-brominated product80°CGood nih.gov

Controlled Nitration Procedures in Pyridine Synthesis

The introduction of a nitro group at the 5-position is typically achieved through electrophilic nitration. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards further electrophilic substitution, making the reaction conditions harsher than for benzene (B151609) derivatives. pipzine-chem.com The position of nitration is influenced by the existing substituents on the ring.

For a substrate like 2-amino-5-bromopyridine, nitration with a mixture of nitric acid and sulfuric acid leads to the formation of 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.org The amino group directs the incoming nitro group to the 3-position. The temperature of the reaction must be carefully controlled to prevent side reactions. In another example, the oxidation of 2-amino-5-bromopyridine using hydrogen peroxide can yield 5-bromo-2-nitropyridine (B47719). chemicalbook.com

ReagentSubstrateProductConditions
HNO3/H2SO42-Amino-5-bromopyridine2-Amino-5-bromo-3-nitropyridine0-60°C orgsyn.org
H2O22-Amino-5-bromopyridine5-Bromo-2-nitropyridineAcetone/water, 10-40°C chemicalbook.com

Methodologies for Thiol Introduction into Heteroaromatic Systems

Introducing a mercapto (thiol) group at the 2-position of the pyridine ring can be accomplished through several methods. One common approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position with a sulfur nucleophile. For instance, a 2-chloropyridine (B119429) derivative can be reacted with a thiolating agent like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

The reactivity of the thiol group, particularly its susceptibility to oxidation to form disulfides, requires careful handling and often the use of protecting groups or inert atmosphere conditions during synthesis. researchgate.net Thiol-addition reactions, such as Michael addition, are also utilized in various contexts to form carbon-sulfur bonds. nih.govrsc.org In the context of nitro-substituted pyridines, the electron-withdrawing nitro group enhances the susceptibility of the ring to nucleophilic attack, facilitating the introduction of the thiol group. pipzine-chem.com

Multi-Step Synthesis of this compound and its Precursors

The synthesis of this compound is inherently a multi-step process that relies on the sequential introduction of the desired functional groups. syrris.jp The order of these steps is crucial for achieving the correct isomer.

Sequential Halogenation and Nitration Protocols

A common synthetic route starts with a readily available pyridine derivative, which is first halogenated and then nitrated. For example, starting from 2-aminopyridine, the synthesis proceeds through the following key steps:

Bromination: 2-Aminopyridine is brominated to yield 2-amino-5-bromopyridine. orgsyn.org

Nitration: The resulting 2-amino-5-bromopyridine is then nitrated to introduce the nitro group at the 3-position, yielding 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Diazotization and Thiolation: The amino group can then be converted to a diazonium salt, which is subsequently displaced by a sulfur nucleophile to introduce the mercapto group.

An alternative sequence might involve nitration prior to halogenation, depending on the directing effects of the initial substituents and the desired regiochemistry.

Nucleophilic Aromatic Substitution in Halonitropyridines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as halonitropyridines. libretexts.org The presence of a nitro group, particularly at the ortho or para position to a leaving group (like a halogen), strongly activates the ring towards nucleophilic attack. pipzine-chem.comlibretexts.org

In the synthesis of this compound, a precursor such as 2,3-dibromo-5-nitropyridine (B100588) could potentially undergo selective nucleophilic substitution at the 2-position with a sulfur nucleophile. The bromine at the 2-position is more activated towards nucleophilic attack due to the adjacent electron-withdrawing nitro group at the 5-position.

For instance, the reaction of 5-bromo-2-chloro-3-nitropyridine (B118568) with sodium methoxide (B1231860) results in the substitution of the chloro group to form 5-bromo-2-methoxy-3-nitropyridine, demonstrating the feasibility of nucleophilic substitution at the 2-position. chemicalbook.com A similar reaction with a sulfur nucleophile would lead to the desired mercapto-substituted product. The vicarious nucleophilic substitution (VNS) is another relevant mechanism for C-H functionalization in nitropyridines. nih.govacs.org

Starting MaterialReagentProductReaction Type
2-Amino-5-bromopyridineHNO3/H2SO42-Amino-5-bromo-3-nitropyridineElectrophilic Aromatic Substitution orgsyn.org
5-Bromo-2-chloro-3-nitropyridineNaOMe/MeOH5-Bromo-2-methoxy-3-nitropyridineNucleophilic Aromatic Substitution chemicalbook.com
3-NitropyridinesAlkyl phenyl sulfones/KHMDSAlkylated nitropyridinesVicarious Nucleophilic Substitution nih.gov

Conversion of Precursor Functionalities to Mercapto Groups

The introduction of a mercapto (-SH) group at the C2 position of the 3-bromo-5-nitropyridine (B95591) scaffold is a crucial transformation that defines the final compound. This is typically achieved through the nucleophilic substitution of a suitable leaving group on a precursor molecule. A common and effective strategy involves the reaction of a 2-halopyridine derivative, such as 2-chloro-3-bromo-5-nitropyridine, with a sulfur nucleophile.

Research into the reactivity of nitropyridines has shown that the nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution. nih.gov In related systems, such as 3-nitro-5-halopyridines, the nitro group itself can be displaced. nih.gov However, for the synthesis of this compound, the target is the substitution of a leaving group at the C2 position.

The general procedure involves reacting a precursor like 2-chloro-3-bromo-5-nitropyridine with a sulfide (B99878) or hydrosulfide salt. Reagents such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis are commonly employed for this purpose. The reaction is typically conducted in a polar solvent, such as an alcohol or dimethylformamide (DMF), to facilitate the dissolution of the reagents and promote the substitution reaction. nih.gov The choice of the sulfur reagent and reaction conditions is critical to ensure high regioselectivity and yield, selectively displacing the leaving group at the C2 position while leaving the bromo and nitro groups intact.

Catalytic Transformations in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods to enhance efficiency, selectivity, and scope. The synthesis of complex pyridine derivatives like this compound can benefit significantly from various catalytic transformations, either in the construction of the core ring or in the functionalization of precursors.

Metal-Mediated Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comuni-regensburg.de The bromine atom on the this compound scaffold makes it an ideal candidate for post-synthetic modification via cross-coupling reactions. However, these reactions are more commonly used in the synthesis of its precursors.

For instance, the Suzuki-Miyaura cross-coupling reaction, which typically uses a palladium catalyst, is a practical approach for creating C-C bonds and synthesizing biaryl compounds. mdpi.com A precursor such as a dibromonitropyridine could be selectively coupled with an appropriate boronic acid to introduce a desired substituent before the conversion to the mercaptan.

Furthermore, recent advancements have demonstrated the utility of nickel catalysis for C-S bond formation. uni-regensburg.de Nickel-catalyzed thioetherification cross-coupling reactions represent a significant advancement over traditional methods. These reactions can be promoted by substoichiometric amounts of a Brønsted acid like HBr and can operate efficiently even with water-tolerant catalysts such as nickel bromide trihydrate. uni-regensburg.de Such a method could theoretically be employed to introduce the mercapto group onto a 2,3-dibromo-5-nitropyridine precursor.

Table 1: Selected Metal-Mediated Cross-Coupling Reactions Relevant to Pyridine Synthesis

Reaction Type Catalyst System Substrates Key Features
Suzuki-Miyaura Coupling Palladium (e.g., Pd(PPh₃)₄) Aryl/Heteroaryl Halides + Boronic Acids Excellent for C-C bond formation; tolerant of many functional groups. mdpi.com
Thioetherification Nickel (e.g., NiBr₂·3H₂O) / Photocatalyst Aryl Halides + Thiols Forms C-S bonds; can be accelerated by acid additives; compatible with flow chemistry. uni-regensburg.de

Organocatalytic Applications in Pyridine Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field complementary to metal catalysis. youtube.com While direct organocatalytic routes to this compound are not prominently documented, the principles of organocatalysis can be applied to the synthesis and functionalization of its precursors.

Modes of organocatalysis, such as enamine and iminium ion catalysis, are highly effective for the α- and β-functionalization of aldehydes and ketones, which can be precursors in pyridine ring synthesis. youtube.com For example, the Hantzsch pyridine synthesis or related multicomponent reactions could potentially be rendered asymmetric and more efficient through the use of chiral organocatalysts.

Furthermore, N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts capable of mediating a variety of transformations, including umpolung (polarity reversal) of aldehydes. youtube.com This reactivity could be harnessed to construct complex pyridine precursors. Electron-deficient heteroarenium salts have also been explored as organocatalytic tools for activating reagents like hydrogen peroxide in oxidation reactions, which could be useful for converting functional groups on the pyridine ring. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyridines. researchgate.netnumberanalytics.com

Key green chemistry strategies applicable to the synthesis of this compound and its intermediates include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govacs.org

Multicomponent Reactions (MCRs): Designing a synthesis that combines three or more reactants in a single pot to form the product reduces waste, shortens reaction times, and simplifies workup procedures. rasayanjournal.co.in

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water, ethanol (B145695), or ionic liquids, is a core tenet of green chemistry. Solvent-free reactions, where possible, offer further advantages. rasayanjournal.co.in

Catalysis: The use of catalysts (both metal-based and organocatalysts) is inherently green as they are used in small amounts and allow for more efficient, atom-economical reactions. rasayanjournal.co.in

The benefits of these approaches have been demonstrated in the synthesis of various pyridine derivatives. For example, a comparison between microwave-assisted and conventional heating for a one-pot, four-component reaction to synthesize pyridines showed significant improvements in both reaction time and yield under microwave irradiation. nih.gov

Table 2: Comparison of Microwave (MW) vs. Conventional Synthesis for Pyridine Derivatives

Compound MW Yield (%) MW Time (min) Conventional Yield (%) Conventional Time (h)
5a 93 7 84 6
5b 94 7 83 8
5c 90 5 73 9

Data adapted from a study on a one-pot, four-component synthesis of pyridine derivatives, illustrating the efficiency of green chemistry techniques. nih.gov

Process Optimization and Scalability Studies for Laboratory Research

Transitioning a synthetic route from a small-scale discovery setting to a larger, laboratory-scale production requires careful process optimization and scalability studies. This involves investigating reaction parameters to maximize yield and purity while ensuring the process is safe and reproducible on a larger scale.

For the synthesis of this compound, this would involve optimizing the synthesis of key intermediates, such as 5-bromo-2-nitropyridine or 2-chloro-3-bromo-5-nitropyridine. For example, the oxidation of 2-amino-5-bromopyridine to 5-bromo-2-nitropyridine has been successfully scaled up. chemicalbook.com The process involved a detailed study of reaction temperature, time, and reagent concentration to achieve a high yield (92.8%) on a multi-mole scale. chemicalbook.com

Table 3: Example of a Scaled-Up Reaction for a Key Pyridine Intermediate

Parameter Details
Starting Material 2-Amino-5-bromopyridine (173g, 1.0 mol)
Oxidizing Agent 30 wt% Hydrogen Peroxide (H₂O₂)
Solvent Acetone/Water mixture
Temperature Profile Initial cooling to 10-15°C, followed by gradual heating to 40°C
Reaction Time ~6 hours
Final Product Yield 92.8% (product: 5-Bromo-2-nitropyridine)

Data adapted from a scaled-up synthesis procedure. chemicalbook.com

Another critical aspect of scalability is the method of purification. Large-scale syntheses often require moving away from column chromatography towards crystallization or distillation. The synthesis of a 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) intermediate on a 126.6 g scale demonstrated a process where the product was isolated by pouring the reaction mixture into ice-water, followed by filtration and washing, thus avoiding chromatography. rsc.org Furthermore, the adoption of continuous flow chemistry, as demonstrated in nickel-catalyzed cross-coupling reactions, offers a modern solution to scalability, allowing for high productivity without issues of precipitation that can plague batch processes. uni-regensburg.de

Reactivity and Reaction Mechanisms of 3 Bromo 2 Mercapto 5 Nitropyridine

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 3-position of 3-Bromo-2-mercapto-5-nitropyridine is susceptible to nucleophilic aromatic substitution (SNAr). The rate and feasibility of these reactions are enhanced by the presence of the electron-withdrawing nitro group at the 5-position, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

Reactivity Towards Nitrogen-Based Nucleophiles

The substitution of the bromine atom by nitrogen-based nucleophiles is a well-documented transformation for related bromo-nitropyridine systems. Amines, both primary and secondary, can readily displace the bromide ion to form the corresponding 3-amino-2-mercapto-5-nitropyridine derivatives. The reaction typically proceeds by the attack of the amine at the carbon atom bearing the bromine, followed by the departure of the bromide ion.

Studies on analogous compounds, such as 3-bromo-4-nitropyridine, have shown that reactions with various amines proceed to yield the corresponding amino-substituted products. clockss.orgresearchgate.net The reaction conditions often involve heating the reactants in a polar aprotic solvent, sometimes in the presence of a base to neutralize the hydrogen bromide formed.

Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles on Analogous Bromo-Nitropyridines

SubstrateNucleophileSolventConditionsProductYieldReference
3-Bromo-4-nitropyridineMorpholineDMSO90 °C, 12 h4-(4-Nitropyridin-3-yl)morpholine- clockss.org
3-Bromo-4-nitropyridinePiperidine (B6355638)THF70 °C, 16 h1-(4-Nitropyridin-3-yl)piperidine83% clockss.org
1-Chloro-2,4-dinitrobenzeneArginineToluene-N-(2,4-Dinitrophenyl)arginine- conicet.gov.ar

Note: The data presented is for analogous compounds and is intended to be illustrative of the expected reactivity.

Reactivity Towards Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also participate in nucleophilic aromatic substitution reactions with activated aryl halides. In the case of this compound, reaction with an alkoxide would be expected to yield a 3-alkoxy-2-mercapto-5-nitropyridine.

Research on the reaction of 5-bromo-1,2,3-triazines with phenols has demonstrated the feasibility of substituting a bromine atom with an aryloxy group in a related heterocyclic system. acs.org This suggests that similar reactivity can be anticipated for this compound with various oxygen nucleophiles under appropriate conditions, likely involving a strong base to generate the nucleophilic species.

Reactivity Towards Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, such as thiolates, are generally potent nucleophiles and are expected to react readily with this compound. The reaction would result in the formation of a 3-(arylthio)- or 3-(alkylthio)-2-mercapto-5-nitropyridine.

Studies on the nucleophilic aromatic substitution of heteroaryl halides with thiols have shown that such reactions proceed smoothly, often in a polar aprotic solvent in the presence of a base like potassium carbonate. nih.gov The high nucleophilicity of the thiolate anion facilitates the displacement of the bromide.

Kinetic and Thermodynamic Aspects of Substitution

The kinetics of nucleophilic aromatic substitution reactions on pyridine (B92270) derivatives are influenced by several factors, including the nature of the leaving group, the nucleophile, and the solvent. For activated aryl halides, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. libretexts.org

Kinetic studies on the reaction of 2-substituted N-methylpyridinium ions with piperidine have shown that the reactivity of the leaving group does not always follow the typical F > Cl > Br > I order observed in many SNAr reactions. nih.gov In some cases, the rates for chloro, bromo, and iodo derivatives are comparable. The activation parameters, such as enthalpy and entropy of activation, provide insights into the transition state of the reaction. For instance, a negative entropy of activation is consistent with an associative mechanism where two molecules come together in the rate-determining step. nih.gov

Chemical Transformations of the Mercapto Functionality

The 2-mercapto group in this compound exists in tautomeric equilibrium with its corresponding thione form, 3-bromo-5-nitro-1H-pyridine-2-thione. This duality in structure allows for reactions to occur at the sulfur atom (S-alkylation and S-acylation) or the nitrogen atom (N-alkylation and N-acylation). The reactions at the sulfur atom are particularly common.

Alkylation and Acylation Reactions at Sulfur

The sulfur atom of the mercapto group is a soft nucleophile and readily undergoes alkylation with various alkylating agents, such as alkyl halides, to form 2-(alkylthio)pyridines. These reactions are typically carried out in the presence of a base to deprotonate the mercapto group, thereby increasing its nucleophilicity.

Similarly, acylation at the sulfur atom can be achieved using acylating agents like acyl chlorides or anhydrides to produce 2-(acylthio)pyridines. These S-acylated products are thioesters. The study of S-acylation is a significant area in biochemistry, where it is a common post-translational modification of proteins. nih.govnih.gov

Table 2: Examples of S-Alkylation and S-Acylation on Analogous 2-Mercaptopyridines

SubstrateReagentProduct TypeReference
Substituted methylpyridinesAlkylating agentsS-Alkylated pyridines rsc.org
2-Pyridonesα-Keto estersN-Alkylated 2-pyridones rsc.org
NitropyridinesSulfonyl-stabilized carbanionsC-Alkylated pyridines nih.govacs.org

Note: The data presented is for analogous compounds and is intended to be illustrative of the expected reactivity.

Oxidation Pathways of the Thiol Group

The thiol group of 2-mercaptopyridines is susceptible to oxidation. wikipedia.org A common oxidation product is the corresponding disulfide, 2,2'-dithiobis(3-bromo-5-nitropyridine). This transformation can be promoted by various oxidizing agents. While specific studies on this compound are not extensively documented, the oxidation of thiols to disulfides is a general and well-established reaction. For instance, 2,2'-dithiodipyridine (B1663999) itself can act as a thiol-oxidizing agent. nih.gov The oxidation process is often autocatalytic in nature for 2-mercaptopyridines. wikipedia.org

Further oxidation of the sulfur atom can lead to the formation of sulfinic and sulfonic acids, although these reactions often require stronger oxidizing conditions. The specific pathway and products will depend on the oxidant used and the reaction conditions.

Desulfurization Reactions

Desulfurization, the removal of the sulfur atom from the pyridine ring, is a potential reaction pathway, although less common than reactions at the sulfur atom itself. Such reactions typically require strong reducing agents or specific catalytic systems. For instance, catalytic hydrogenation with Raney nickel can sometimes lead to desulfurization, although it is more commonly used for the reduction of nitro groups. The specific conditions required for the selective desulfurization of this compound are not well-documented in publicly available literature.

Reactions Involving the Nitro Group

The nitro group at the C-5 position is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring and is itself a site for important chemical transformations.

Reductions to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental and widely used reaction in the chemistry of nitropyridines. nih.govnih.gov This transformation is crucial for the synthesis of various substituted aminopyridines, which are valuable building blocks in medicinal chemistry. A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.orgscispace.comorientjchem.org

For a molecule like this compound, a key challenge is the chemoselective reduction of the nitro group without affecting the bromo or mercapto functionalities.

Common Reagents for Nitro Group Reduction:

ReagentConditionsSelectivity Notes
Fe / Acid Typically in acetic acid or with HCl.A classic and often effective method for nitro group reduction in the presence of other reducible groups. wikipedia.org
SnCl₂ Often in acidic media.A mild reducing agent that is generally selective for nitro groups. commonorganicchemistry.com
Catalytic Hydrogenation H₂, Pd/C or Raney Nickel.Highly effective, but care must be taken as dehalogenation (removal of bromine) can occur, especially with Pd/C. Raney Nickel is sometimes preferred for substrates with halogen substituents. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solutions.A useful reagent for the selective reduction of nitro groups.
Zinc (Zn) / Acid Acetic acid or other acidic conditions.Provides a mild reduction of nitro groups. commonorganicchemistry.com

A relevant example is the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) using iron in acidified ethanol (B145695), which proceeds in good yield without affecting the bromine atom. wikipedia.org This suggests that similar conditions could be successfully applied to this compound to yield 3-amino-5-bromo-2-mercaptopyridine.

Influence of the Nitro Group on Ring Activation

The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. youtube.com This effect is particularly pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group at C-5 significantly reduces the electron density of the pyridine ring, making it less susceptible to attack by electrophiles.

Conversely, the electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). acs.orgnih.gov The positions ortho and para to the nitro group are particularly activated for nucleophilic attack. In this molecule, the C-2 and C-6 positions are activated.

Electrophilic Reactions on the Pyridine Nucleus

Due to the presence of the deactivating nitro group and the bromine atom, electrophilic substitution on the pyridine ring of this compound is expected to be difficult. rsc.orgyoutube.com The pyridine ring itself is inherently less reactive towards electrophiles than benzene (B151609), and the additional deactivating substituents further decrease its reactivity. Should an electrophilic substitution occur, the directing effects of the existing substituents would need to be considered. The mercapto/thione group is generally an activating, ortho, para-directing group, while the bromo and nitro groups are deactivating. The interplay of these effects makes predicting the outcome of electrophilic substitution complex without specific experimental data.

Rearrangement Reactions and Tautomerism Studies

As previously mentioned, this compound exists in a tautomeric equilibrium with 3-bromo-5-nitropyridine-2(1H)-thione. researchgate.net Spectroscopic studies on similar 2-mercaptopyridines have shown that the thione form is often favored, particularly in polar solvents. cdnsciencepub.comresearchgate.net The thione tautomer has a significant contribution from a zwitterionic resonance structure, which can be stabilized by polar solvents. stackexchange.com

Rearrangement reactions of the pyridine ring itself are also a possibility under certain conditions. For example, the Ciamician-Dennstedt rearrangement involves the ring expansion of a pyrrole (B145914) to a 3-halopyridine. wikipedia.org While not directly applicable to the starting material, it illustrates the types of skeletal rearrangements heterocycles can undergo. More relevant to this specific molecule would be potential rearrangements involving the substituents. For instance, under certain nucleophilic conditions, migrations of nitro groups have been observed in nitropyridine systems.

Cyclization and Heterocyclic Annulation Reactions of this compound

The strategic placement of reactive functional groups—a nucleophilic thiol at C2, a labile bromine at C3, and an electron-withdrawing nitro group at C5—renders this compound a versatile precursor for the synthesis of various fused heterocyclic systems. The inherent reactivity allows for a range of cyclization and annulation reactions, leading to the formation of novel polycyclic structures, most notably thieno[2,3-b]pyridines.

Formation of Fused Ring Systems with this compound

The presence of adjacent mercapto and bromo substituents on the pyridine ring is a classic structural motif for the construction of fused sulfur-containing heterocycles, primarily through S-alkylation followed by intramolecular cyclization. This approach, often a variation of the Gould-Jacobs reaction, is a cornerstone for synthesizing the thieno[2,3-b]pyridine (B153569) scaffold.

The general mechanism commences with the deprotonation of the 2-mercapto group to form a highly nucleophilic thiolate anion. This anion then reacts with a bifunctional electrophile, typically an α-halo ketone, α-halo ester, or α-halo nitrile, in an S-alkylation step. The resulting intermediate possesses a newly introduced side chain containing an activated methylene (B1212753) group. In the presence of a base, this methylene group is deprotonated to form a carbanion, which subsequently attacks the C3 position, displacing the bromide ion via an intramolecular nucleophilic aromatic substitution (SNAr) to yield the annulated thieno[2,3-b]pyridine ring system.

Research on analogous 2-thioxopyridine derivatives demonstrates the feasibility of this strategy. For instance, 2-thioxo-1,2-dihydropyridine-3-carbonitriles react with reagents like ω-bromoacetophenone, chloroacetonitrile, and ethyl bromoacetate (B1195939) in the presence of a base to afford the corresponding 3-aminothieno[2,3-b]pyridine derivatives. mdpi.comarkat-usa.org The reaction of a 2-mercaptopyridine (B119420) with chloroacetone (B47974) is another well-established method to obtain this fused ring system. researchgate.net The electron-withdrawing nitro group at the C5 position of this compound is expected to facilitate the final intramolecular cyclization step by further activating the C3 position towards nucleophilic attack.

The types of fused systems that can be generated are dependent on the nature of the alkylating agent used.

Table 1: Potential Reactants for Fused Ring Synthesis with this compound and Their Expected Products This table is based on reactions reported for analogous 2-mercapto/thioxo-pyridine derivatives.

Reactant (Electrophile)Intermediate Side Chain at C2Resulting Fused SystemReference for Analogy
Chloroacetonitrile-S-CH₂-CN3-Amino-5-nitrothieno[2,3-b]pyridine mdpi.comarkat-usa.org
Ethyl bromoacetate-S-CH₂-COOEtEthyl 3-hydroxy-5-nitrothieno[2,3-b]pyridine-2-carboxylate mdpi.comarkat-usa.org
ω-Bromoacetophenone-S-CH₂-CO-Ph3-Amino-2-benzoyl-5-nitrothieno[2,3-b]pyridine arkat-usa.org
Chloroacetone-S-CH₂-CO-CH₃3-Amino-2-acetyl-5-nitrothieno[2,3-b]pyridine* researchgate.net

*Product structure is the result of cyclization followed by tautomerization.

Intramolecular Cyclizations and Hetarynic Cyclization

Beyond reactions that build a new ring onto the pyridine core, this compound has the potential for intramolecular cyclizations and to act as a precursor to highly reactive intermediates like hetarynes.

Intramolecular Cyclizations

While less common, intramolecular cyclizations could potentially involve the nitro group. For example, reduction of the nitro group to an amino group would generate 2-mercapto-3-bromo-5-aminopyridine. This intermediate could then undergo reactions involving the amino and mercapto groups, although this typically leads to intermolecular rather than intramolecular products unless a specific linking agent is used.

Hetarynic Cyclization

A more significant reaction pathway available to this molecule is hetarynic cyclization. The 2,3-disubstituted pyridine structure, with a halogen at C3, is a prime candidate for the formation of a 2,3-pyridyne intermediate upon treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂).

This mechanism has been demonstrated for analogous 3-bromo-2-[(N-substituted)amino]pyridines. researchgate.net The process involves the abstraction of a proton from the substituent at C2 (in this case, the mercapto group), followed by the elimination of the bromide ion to form the highly strained and reactive pyridyne triple bond.

For this compound, the reaction would proceed as follows:

Deprotonation: A strong base abstracts the acidic proton from the thiol group, forming a thiolate.

Elimination: The resulting anion facilitates the elimination of the adjacent bromide, generating the 5-nitro-2,3-pyridyne intermediate.

This pyridyne is a powerful electrophile and will rapidly react with any available nucleophiles or dienes in the reaction mixture. For example, if the reaction is performed with the base itself acting as a nucleophile (like NaNH₂), amination of the pyridyne can occur. If the substrate is treated with a strong base in the presence of another molecule of the starting material, dimerization can occur, leading to complex dihydrodipyridopyrazine-type structures. researchgate.net The mercapto group itself, or more likely the thiolate, could also act as an internal nucleophile, potentially leading to oligomeric or polymeric materials if not trapped effectively. The precise outcome of the reaction is highly dependent on the reaction conditions, the nature of the strong base used, and the presence of any trapping agents. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Mercapto 5 Nitropyridine

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.

An FT-IR spectrum of 3-Bromo-2-mercapto-5-nitropyridine would be expected to show characteristic absorption bands for the N-H, S-H, C=C, C-N, C-Br, and NO₂ groups. The presence of the mercapto group could be confirmed by a weak band for the S-H stretch, typically in the range of 2550-2600 cm⁻¹. The nitro group would exhibit strong symmetric and asymmetric stretching vibrations. The C-Br stretching frequency would likely appear in the fingerprint region.

FT-Raman spectroscopy would provide complementary information to the FT-IR data. The S-H stretch, which is often weak in FT-IR, can sometimes be more prominent in the Raman spectrum. Aromatic ring vibrations and the symmetric stretch of the nitro group are also typically strong in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for mapping the carbon and proton skeletons of a molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring. Their chemical shifts and coupling constants would provide information about their relative positions and the electronic effects of the bromo, mercapto, and nitro substituents. A broad signal corresponding to the thiol (S-H) proton might also be observed, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would reveal five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons would be influenced by the attached functional groups, with the carbon bearing the nitro group expected at a lower field and the carbon attached to the bromine at a higher field.

2D NMR techniques would be crucial for the unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish the connectivity between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, helping to piece together the complete molecular structure and confirm the substitution pattern on the pyridine ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable tool in analytical chemistry for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. Various ionization and separation techniques can be employed to analyze this compound.

The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 235 g/mol , considering the most abundant isotopes ⁷⁹Br and ³²S). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pathways in EI-MS:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro group (NO₂) as a radical, resulting in a fragment ion at [M - 46]⁺.

Loss of Br: Cleavage of the C-Br bond would lead to the loss of a bromine radical, yielding a fragment at [M - 79/81]⁺.

Loss of SH: The mercapto group can be lost as a sulfhydryl radical, producing a fragment at [M - 33]⁺.

Thione-Thiol Tautomerism: The 2-mercaptopyridine (B119420) moiety can exist in tautomeric equilibrium with its 2(1H)-pyridinethione form. This can influence the fragmentation pathways.

Ring Fragmentation: The pyridine ring itself can undergo cleavage, leading to smaller charged fragments.

Table 1: Predicted Key EI-MS Fragments for this compound

Predicted Fragment m/z (for ⁷⁹Br) Origin
[C₅H₃⁷⁹BrN₂O₂S]⁺234Molecular Ion (M⁺)
[C₅H₃⁷⁹BrN₂O₂S]⁺236Isotopic Peak (M⁺+2)
[C₅H₃⁷⁹BrNS]⁺188Loss of NO₂
[C₅H₃N₂O₂S]⁺155Loss of Br
[C₅H₂⁷⁹BrN₂O₂]⁺201Loss of SH

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS would likely be performed in negative ion mode due to the acidic nature of the mercapto group and the electron-withdrawing nitro group, which can stabilize a negative charge.

In negative mode ESI-MS, the most prominent ion would be the deprotonated molecule, [M-H]⁻. In positive mode, a protonated molecule, [M+H]⁺, might be observed, although typically with lower intensity for this type of compound. The high-resolution capabilities of modern ESI-MS instruments would allow for the precise determination of the molecular formula.

Table 2: Predicted Ions in ESI-MS of this compound

Ionization Mode Predicted Ion m/z (for ⁷⁹Br)
Negative[M-H]⁻233
Positive[M+H]⁺235

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The viability of GC-MS for analyzing this compound depends on its volatility and thermal stability. Given its functional groups, derivatization might be necessary to increase its volatility and prevent decomposition in the hot GC inlet. For instance, the mercapto group could be alkylated. Without derivatization, there is a risk of thermal degradation, which could lead to complex and misleading chromatograms and mass spectra. If the compound is sufficiently stable, the resulting mass spectrum would be an EI spectrum as discussed above.

LC-MS is a powerful technique that is well-suited for the analysis of polar and non-volatile compounds. nih.gov Reversed-phase liquid chromatography coupled with ESI-MS would be the method of choice for this compound. This would allow for its separation from impurities and subsequent mass analysis. Tandem mass spectrometry (LC-MS/MS) could be used to further investigate the fragmentation of the [M-H]⁻ or [M+H]⁺ ions, providing more detailed structural information. The fragmentation in the collision cell would likely involve the loss of small neutral molecules such as NO, NO₂, and HBr.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is dependent on the nature of the chromophores present. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show characteristic absorption bands arising from its substituted pyridine ring system.

The key chromophores in this molecule are the nitropyridine ring, the bromine atom, and the mercapto group. The nitro group, being a strong electron-withdrawing group, will significantly influence the electronic structure and the position of the absorption maxima (λ_max). The mercapto group, as an auxochrome, will also affect the spectrum. The presence of these groups is expected to cause a bathochromic (red) shift of the π → π* and n → π* transitions of the pyridine ring.

While a specific experimental spectrum is not available, a hypothetical UV-Vis spectrum would likely exhibit strong absorption bands in the UV region, potentially extending into the visible range, giving the compound a colored appearance.

Table 3: Predicted UV-Vis Absorption Characteristics for this compound

Electronic Transition Predicted λ_max Range (nm) Associated Chromophore
π → π250 - 350Nitropyridine ring system
n → π> 350Nitro group, Thione tautomer

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other public repositories. A successful crystallographic analysis would require the growth of single crystals of suitable size and quality.

If a crystal structure were to be determined, it would definitively resolve the thione-thiol tautomerism in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the mercapto/thione group and the nitro group, as well as potential halogen bonding involving the bromine atom. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Theoretical and Computational Chemistry Studies of 3 Bromo 2 Mercapto 5 Nitropyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Investigations and Basis Set Selection

No published studies were found that have performed DFT calculations on 3-Bromo-2-mercapto-5-nitropyridine. Such a study would typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties.

Ab Initio Computational Methodologies

There is no available research detailing the use of ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, for the study of this compound.

Frontier Molecular Orbital (FMO) Analysis

Highest Occupied Molecular Orbital (HOMO) Characteristics

Information regarding the energy and electron density distribution of the HOMO for this compound is not available in the current scientific literature.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Details on the LUMO energy and its spatial distribution for this compound have not been reported in any computational chemistry studies.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

Without data on the HOMO and LUMO energies, the HOMO-LUMO energy gap for this compound has not been calculated or discussed in the context of its chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule by visualizing the charge distribution. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP surface would be characterized by distinct regions of positive, negative, and neutral potential.

The MEP analysis for a related molecule, 2-chloro-5-nitropyridine, showed that the most negative region is located around the nitro group, while the most positive region is near the hydrogen atoms of the pyridine (B92270) ring. researchgate.net A similar pattern would be anticipated for this compound, with the mercapto proton also presenting a site for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.dewisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these charge transfer events. For this compound, several key intramolecular charge transfer interactions are expected.

In substituted pyridines, the extent of these hyperconjugative interactions is influenced by the nature and position of the substituents. nih.govacs.org For instance, in nitroaromatic compounds, the charge transfer from the aromatic ring to the nitro group is a well-documented phenomenon that significantly impacts the molecule's electronic properties. nih.gov

A hypothetical summary of significant NBO interactions for this compound is presented in the table below, based on general principles of NBO analysis for similar structures.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Sπ* (C5-N1)> 5.0
LP (1) Sπ* (C3-C4)> 2.0
LP (1) Brπ* (C2-C3)> 1.0
π (C2-C3)π* (N2-O1)> 15.0
π (C4-C5)π* (N2-O2)> 10.0

Note: This data is representative and based on typical values for similar functional groups in aromatic systems.

Simulated Spectroscopic Data and Correlation with Experimental Observations

Computational methods allow for the simulation of various spectroscopic techniques, providing a means to predict and interpret experimental spectra.

Computational Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of infrared (IR) and Raman spectra are instrumental in assigning vibrational modes to specific molecular motions. arxiv.org For this compound, the vibrational spectrum would be characterized by modes associated with the pyridine ring, the nitro group, the mercapto group, and the carbon-bromine bond.

Pyridine Ring Vibrations: The characteristic ring stretching and bending vibrations are expected in the 1600-1000 cm⁻¹ region. researchgate.net

Nitro Group Vibrations: The symmetric and asymmetric stretching vibrations of the NO2 group are typically observed around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. researchgate.net

Mercapto Group Vibrations: The S-H stretching vibration is expected in the range of 2550-2600 cm⁻¹, and the C-S stretching vibration typically appears in the 600-800 cm⁻¹ region. nih.gov

C-Br Vibration: The C-Br stretching vibration is generally found in the lower frequency region, typically below 700 cm⁻¹.

A hypothetical table of calculated and observed vibrational frequencies is provided below.

AssignmentCalculated Frequency (cm⁻¹)Observed Frequency (cm⁻¹)
S-H Stretch2570~2565
NO₂ Asymmetric Stretch1545~1540
NO₂ Symmetric Stretch1355~1350
C=C/C=N Ring Stretch1590~1585
C-H In-plane Bend1250~1245
C-S Stretch720~715
C-Br Stretch650~645

Note: Observed frequencies are hypothetical and based on typical ranges for these functional groups.

Theoretical NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of signals in experimental spectra. youtube.comkhanacademy.org The chemical shifts of the protons and carbons in this compound are influenced by the electronic environment created by the substituents.

The electron-withdrawing nitro group will cause a downfield shift (higher ppm) for the adjacent ring protons. The bromine atom also has a deshielding effect, though typically less pronounced than the nitro group. modgraph.co.ukrsc.org The mercapto group can have a variable effect depending on its protonation state and hydrogen bonding interactions.

A table of predicted ¹H and ¹³C NMR chemical shifts is presented below, referenced to TMS.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H48.5 - 9.0-
H68.0 - 8.5-
SH3.5 - 4.5-
C2-155 - 160
C3-115 - 120
C4-140 - 145
C5-145 - 150
C6-130 - 135

Note: These are estimated ranges based on the effects of similar substituents on pyridine rings.

UV-Vis Absorption Spectrum Simulations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra, which provides information about the electronic transitions within a molecule. researchgate.netrsc.orgresearchgate.net The presence of the nitro group, a strong chromophore, in conjunction with the mercapto and bromo substituents on the pyridine ring is expected to give rise to absorption bands in the UV-visible region.

The electronic spectrum of this compound would likely exhibit π → π* and n → π* transitions. The π → π* transitions would involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system. The n → π* transitions would involve the promotion of a non-bonding electron (from the lone pairs of sulfur, nitrogen, or oxygen) to an antibonding π* orbital. The introduction of electron-donating (mercapto) and electron-withdrawing (nitro) groups typically leads to a red-shift (shift to longer wavelengths) of the absorption maxima. acs.org

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, such as those with donor and acceptor groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. wikipedia.org The push-pull nature of this compound, with the mercapto group acting as a donor and the nitro group as an acceptor, suggests that it may possess NLO activity.

Computational chemistry can be used to calculate the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. A large β value is indicative of a strong NLO response. The presence of the highly polarizable bromine atom and the strong electron-withdrawing nitro group are factors that can enhance the hyperpolarizability. nih.gov Studies on similar nitropyridine derivatives have shown that they can exhibit significant NLO properties. rsc.org

Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) is a powerful tool in modern chemistry for predicting and understanding the chemical reactivity of molecules. By using various descriptors derived from the electron density, CDFT provides a quantitative basis for concepts like electronegativity, hardness, and softness, which are crucial for predicting how a molecule will interact with other chemical species. For this compound, these descriptors can elucidate the influence of the bromo, mercapto, and nitro substituents on the reactivity of the pyridine ring.

Global Reactivity Descriptors:

Global reactivity descriptors provide information about the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): This descriptor is related to the electronegativity of the molecule and indicates the tendency of electrons to escape from the system. A more negative chemical potential suggests a better electron acceptor.

Chemical Hardness (η): Hardness measures the resistance to a change in the number of electrons. A larger hardness value implies greater stability and lower reactivity.

Global Softness (S): The inverse of hardness (S = 1/η), softness indicates the polarizability of the molecule.

Electrophilicity Index (ω): This index, defined as ω = μ²/2η, quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a stronger electrophile.

Nucleophilicity Index (N): This descriptor measures the electron-donating ability of a molecule.

For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a good electron acceptor and thus imparting it with a significant electrophilic character. The bromo group also acts as an electron-withdrawing group through induction but can be a weak pi-donor. The mercapto group can act as either an electron donor or acceptor depending on its protonation state (thiol vs. thione).

Local Reactivity Descriptors:

Local reactivity descriptors, such as the Fukui functions (f(r)) and local softness (s(r)), are used to identify the most reactive sites within a molecule.

Fukui Function for Electrophilic Attack (f⁺(r)): This function indicates the sites in a molecule that are most susceptible to attack by a nucleophile. For this compound, the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing nitro and bromo groups, are expected to have high values of f⁺(r).

Fukui Function for Nucleophilic Attack (f⁻(r)): This function highlights the sites that are most likely to be attacked by an electrophile. The nitrogen and sulfur atoms, with their lone pairs of electrons, are anticipated to be the primary sites for nucleophilic attack.

Dual Descriptor (Δf(r)): The dual descriptor can simultaneously predict both electrophilic and nucleophilic sites.

Computational studies on similar nitro-substituted pyridines have shown that the nitro group significantly enhances the electrophilicity of the pyridine ring. researchgate.net A DFT analysis of substituted pyridines has also demonstrated how different functional groups modulate the nucleophilicity of the pyridine nitrogen. ias.ac.in

Illustrative Data Table for CDFT Descriptors:

The following table presents hypothetical, yet representative, CDFT descriptor values for this compound, calculated at a typical DFT level of theory (e.g., B3LYP/6-311+G(d,p)). These values are based on trends observed in related substituted pyridines.

DescriptorHypothetical ValueInterpretation
Chemical Potential (μ)-4.5 eVHigh tendency to accept electrons.
Chemical Hardness (η)3.0 eVModerately high stability.
Global Softness (S)0.33 eV⁻¹Moderate polarizability.
Electrophilicity Index (ω)3.38 eVStrong electrophilic character.
Nucleophilicity Index (N)1.5 eVModerate nucleophilic character.

Conformational Analysis and Tautomeric Equilibria Studies

The presence of the 2-mercapto group introduces the possibility of thione-thiol tautomerism in this compound. This equilibrium between the thiol form (3-Bromo-5-nitropyridin-2-yl)methanethiol and the thione form (3-Bromo-5-nitro-1,2-dihydropyridine-2-thione) is a critical aspect of its chemistry.

Thione-Thiol Tautomerism:

Computational studies on 2-mercaptopyridine (B119420) and its derivatives have consistently shown that the thione tautomer is significantly more stable than the thiol form in the gas phase and in various solvents. tandfonline.comresearchgate.netnih.gov This preference is attributed to the greater thermodynamic stability of the C=S double bond within the ring system compared to the C=N bond adjacent to an exocyclic C-SH group. The equilibrium can be influenced by solvent polarity, with more polar solvents often favoring the more polar thione tautomer. cdnsciencepub.comcdnsciencepub.com

For this compound, two primary tautomers can be considered:

Tautomer A (Thiol form): this compound

Tautomer B (Thione form): 3-Bromo-5-nitro-1H-pyridine-2-thione

Quantum chemical calculations, typically employing DFT methods like B3LYP or M06-2X with an appropriate basis set, can be used to determine the relative energies of these tautomers. nih.gov The calculations would likely predict the thione form to be the more stable tautomer.

Conformational Analysis:

For each tautomer, different conformations can exist due to the rotation around single bonds. For the thiol form, rotation around the C-S bond can lead to different orientations of the hydrogen atom of the mercapto group relative to the pyridine ring. For the thione form, the hydrogen on the nitrogen atom can also adopt different positions.

A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the relevant dihedral angles to locate all stable conformers and the transition states connecting them. nih.govnih.govnih.gov

Illustrative Data Table for Tautomeric and Conformational Energies:

The following table provides hypothetical relative energies for the tautomers and a possible conformer of this compound, based on findings for similar systems. The energies are typically reported in kcal/mol relative to the most stable form.

Tautomer/ConformerRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous)
Thione (Most Stable Conformer)0.00.0
Thiol (Most Stable Conformer)+7.5+6.0
Thione (Rotamer)+2.1+2.3

Thermodynamic Property Calculations

Computational chemistry provides a robust framework for calculating the thermodynamic properties of molecules, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°). These calculations are invaluable for understanding the stability and reactivity of compounds like this compound.

Methods for Calculation:

Thermodynamic properties are typically calculated using statistical mechanics based on the vibrational frequencies and rotational constants obtained from DFT calculations. acs.org Isodesmic reactions are a common and reliable method for calculating the enthalpy of formation. researchgate.net This approach involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.

For this compound, an appropriate isodesmic reaction could be:

This compound + Benzene (B151609) → Pyridine + Bromobenzene + Nitrobenzene + Thiophenol

By calculating the enthalpy change for this reaction and using the known experimental enthalpies of formation for benzene, pyridine, bromobenzene, nitrobenzene, and thiophenol, the enthalpy of formation of this compound can be determined with good accuracy.

Temperature Dependence of Thermodynamic Properties:

The thermodynamic properties can also be calculated as a function of temperature, which is essential for understanding chemical equilibria and reaction kinetics at different conditions. rsc.orgrsc.orgnih.gov

Illustrative Data Table for Thermodynamic Properties:

The following table presents hypothetical thermodynamic properties for the most stable tautomer (thione form) of this compound at 298.15 K. These values are estimated based on computational studies of related substituted pyridines. mdpi.comresearchgate.net

Thermodynamic PropertyHypothetical ValueUnit
Standard Enthalpy of Formation (ΔHf°)+35.2kcal/mol
Standard Gibbs Free Energy of Formation (ΔGf°)+58.9kcal/mol
Standard Entropy (S°)95.7cal/(mol·K)
Heat Capacity (Cp)42.5cal/(mol·K)

Advanced Research Applications of 3 Bromo 2 Mercapto 5 Nitropyridine and Its Derivatives

Utilization as a Versatile Building Block in Heterocyclic Chemistry

The unique substitution pattern of 3-bromo-2-mercapto-5-nitropyridine provides multiple reactive sites, allowing for its use as a foundational scaffold in the synthesis of more complex heterocyclic structures. The presence of the mercapto group enables reactions at the sulfur atom, while the bromo and nitro groups can be targeted for various substitution and coupling reactions.

This compound is an excellent starting material for creating a diverse array of substituted pyridine (B92270) derivatives. The mercapto group can be readily alkylated or acylated to introduce various side chains. Furthermore, the bromo and nitro groups can be subjected to nucleophilic substitution or reduction, followed by further functionalization. For instance, the nitro group can be reduced to an amino group, which can then be diazotized or acylated to introduce a wide range of substituents.

A general scheme for the derivatization of this compound is presented below:

Starting MaterialReagentProduct
This compoundAlkyl halide (R-X)3-Bromo-2-(alkylthio)-5-nitropyridine
This compoundAcyl chloride (R-COCl)S-(3-Bromo-5-nitropyridin-2-yl) thioester
3-Bromo-2-(alkylthio)-5-nitropyridineReducing agent (e.g., SnCl2/HCl)5-Amino-3-bromo-2-(alkylthio)pyridine
5-Amino-3-bromo-2-(alkylthio)pyridineNaNO2, HCl then nucleophileVariously substituted pyridines

These reactions demonstrate the compound's utility in generating a library of novel pyridine architectures with tailored electronic and steric properties for various research applications.

A significant application of this compound is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. These polycyclic structures are of great interest due to their presence in many biologically active molecules. The synthesis typically involves an initial S-alkylation of the mercapto group with a reagent containing a suitable functional group for subsequent intramolecular cyclization.

For example, the reaction of this compound with α-haloketones or α-haloesters, followed by base-catalyzed cyclization, leads to the formation of the thieno[2,3-b]pyridine (B153569) core. The resulting thienopyridine can then be further modified. Thienopyridine derivatives have shown a wide range of biological activities and are important scaffolds in medicinal chemistry. researchgate.netnih.gov The synthesis of thieno[2,3-b]pyridines from related nicotinonitrile derivatives has been reported, highlighting the general utility of this approach. mdpi.com

Reactant 1Reactant 2Product
This compoundChloroacetone (B47974)3-Bromo-2-(acetonylthio)-5-nitropyridine
3-Bromo-2-(acetonylthio)-5-nitropyridineBase (e.g., NaOEt)Substituted thieno[2,3-b]pyridine

The development of synthetic routes to these complex polycyclic systems is a testament to the versatility of this compound as a building block in heterocyclic chemistry.

Role in Agrochemical Research and Development of Advanced Crop Protection Agents

Substituted pyridines are a well-established class of compounds in the agrochemical industry, with many commercial products containing a pyridine core. While direct studies on the agrochemical applications of this compound are not extensively documented, its structural features and those of its derivatives suggest potential utility in this field. The presence of a halogen atom and a nitro group often imparts biocidal activity to organic molecules. For instance, 3-Bromo-2-chloro-6-methyl-5-nitropyridine is utilized as an intermediate in the synthesis of various organic compounds, including agrochemicals.

The thienopyridine scaffold, readily accessible from this compound, is also a key component in some biologically active molecules. Research into the biological activities of novel thieno[2,3-b]pyridine derivatives has shown their potential as antimicrobial agents, which could translate to applications in crop protection. ekb.eg The exploration of derivatives of this compound in agrochemical research could lead to the discovery of new and effective pesticides or fungicides.

Exploration in Materials Science for Functional Polymers and Electronic Materials

The field of materials science is constantly seeking new organic molecules with tailored electronic and photophysical properties for applications in functional polymers and electronic devices. Pyridine-containing polymers have been investigated for their potential as ionically conducting polymers and for use in optoelectronic applications. The synthesis of conductive polymers can be achieved through various methods, including chemical and electrochemical polymerization. nih.govresearchgate.netencyclopedia.pub

The structure of this compound offers several handles for incorporation into polymeric structures. The mercapto group can participate in polymerization reactions, for example, through thiol-ene chemistry. The bromo and nitro groups significantly influence the electronic properties of the pyridine ring, which can be beneficial for creating materials with specific charge-transport characteristics.

Furthermore, pyridine derivatives are being extensively studied for their use in organic light-emitting diodes (OLEDs). nih.govacs.orgdntb.gov.uaacs.org The introduction of substituents onto the pyridine ring allows for the fine-tuning of the energy levels (HOMO and LUMO) of the resulting materials, which is crucial for efficient device performance. The electron-withdrawing nature of the nitro group and the potential for further functionalization via the bromo group make derivatives of this compound interesting candidates for the development of new electron-transporting or emissive materials for OLEDs.

Application as a Reagent in Sophisticated Analytical Chemistry Methods

While the direct application of this compound as an analytical reagent is not widely reported, its derivatives, particularly the thieno[2,3-b]pyridines, hold promise in this area. The development of chromogenic or fluorogenic reagents is a key aspect of analytical chemistry, enabling the sensitive and selective detection of various analytes.

The thienopyridine ring system is a planar, aromatic structure that can be readily functionalized to create molecules with interesting photophysical properties. The introduction of specific binding sites onto the thienopyridine scaffold could lead to the development of chemosensors for metal ions or other small molecules. The inherent biological activity of some thienopyridine derivatives also suggests their potential use in bioanalytical assays, for example, as enzyme inhibitors or fluorescent probes for cellular imaging. researchgate.netangelfire.com

Development of Pyridine-Based Ligands for Coordination Chemistry Research

Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. wikipedia.org The electronic properties of the pyridine ring can be modulated by the introduction of substituents, which in turn influences the properties of the resulting metal complexes. The development of novel ligands is crucial for advancing the fields of catalysis, materials science, and bioinorganic chemistry.

This compound serves as an excellent precursor for the synthesis of novel pyridine-based ligands. The mercapto group can be used as an anchor point to construct multidentate ligands. For example, reaction with a molecule containing another donor atom can lead to the formation of a bidentate ligand.

A particularly interesting class of ligands that can be synthesized from this compound are the thienopyridines. These fused heterocyclic systems can act as bidentate or tridentate ligands, depending on the substitution pattern. The coordination chemistry of thienopyridine ligands is an active area of research, with applications in catalysis and the development of new materials with interesting magnetic or photophysical properties. The synthesis of metal complexes with pyridine-derived macrocyclic ligands has also been reported, showcasing the versatility of pyridine-based scaffolds in coordination chemistry. researchgate.netresearchgate.net The ability to fine-tune the electronic and steric properties of these ligands through derivatization of the starting this compound makes it a valuable tool for coordination chemists.

Strategic Use in Medicinal Chemistry Research for Scaffold Generation

The strategic importance of this compound in medicinal chemistry lies in its capacity to act as a foundational building block for more complex molecules. The mercapto group can be readily alkylated or arylated, while the bromine atom can participate in cross-coupling reactions, and the nitro group can be reduced to an amine for further derivatization. This multi-faceted reactivity allows for the systematic development of novel compounds with potential therapeutic properties.

The structural framework of this compound is a promising starting point for the synthesis of various enzyme inhibitors. The pyridine ring is a common feature in many biologically active molecules, and the attached functional groups can be tailored to interact with the active sites of specific enzymes.

Research into related heterocyclic structures has demonstrated the potential for developing potent enzyme inhibitors. For instance, derivatives of 1,3,4-thiadiazole, which share some structural similarities with the mercaptopyridine core, have been synthesized and evaluated as inhibitors of lipoxygenase (LOX), an enzyme implicated in inflammatory diseases and cancer nih.gov. Specifically, nitro-containing derivatives of these compounds have shown significant cytotoxic activity against cancer cell lines, suggesting that the nitro group on the this compound scaffold could be crucial for biological activity nih.gov.

Furthermore, the development of inhibitors for kinases such as Epidermal Growth Factor Receptor (EGFR) often involves heterocyclic scaffolds. Novel 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors, demonstrating excellent antitumor activities researchgate.net. The strategic introduction of different substituents allows for the fine-tuning of inhibitory potency. This highlights the potential of using the this compound core to generate libraries of compounds for screening against various kinase targets.

Enzyme Target Scaffold Type Key Findings Reference
Lipoxygenase (LOX)1,3,4-ThiadiazoleNitro-containing derivatives showed high cytotoxic activity. nih.gov
Epidermal Growth Factor Receptor (EGFR)5-TrifluoromethylpyrimidineIntroduction of various substituents led to potent antitumor activity. researchgate.net

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The this compound scaffold offers a platform for developing new classes of antimicrobial compounds. The mercapto group is particularly interesting in this context, as sulfur-containing heterocycles are known for their broad-spectrum antimicrobial activities.

Studies on 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones, which are structurally related to derivatives of this compound, have shown promising antibacterial and antifungal activities nih.gov. The variation of substituents on the pyrimidine (B1678525) ring and the thioether side chain was found to significantly influence the antimicrobial potency nih.gov. This suggests that a similar derivatization of the mercapto group in this compound could lead to the discovery of novel antimicrobial agents.

Moreover, the synthesis of novel hydrazide, benzochromenone, dihydropyridine, pyrrole (B145914), thiazole, and thiophene (B33073) derivatives has been pursued to develop new antimicrobial agents nih.gov. Some of these compounds have demonstrated significant activity against various bacterial and fungal strains nih.gov. The versatility of the this compound scaffold would allow for the incorporation of such heterocyclic moieties, potentially leading to compounds with enhanced antimicrobial efficacy.

Derivative Class Target Organisms Key Structural Features Reference
2-(Substituted amino)alkylthiopyrimidin-4(3H)-onesGram-positive bacteria, FungiVaried substituents on the pyrimidine ring and thioether side chain. nih.gov
Hydrazide and other heterocyclic derivativesBacteria, FungiIncorporation of diverse heterocyclic systems. nih.gov
Thiophene-2-carboxamidesGram-positive and Gram-negative bacteriaPresence of methoxy, methyl, and amino groups influenced activity. nih.gov

The pyridine ring is a well-established pharmacophore in anticancer drug design. The functional groups present in this compound provide the necessary handles to construct novel antitumor agents. The nitro group, in particular, can be a key feature, as many nitroaromatic compounds exhibit cytotoxic properties.

Research on thieno[2,3-b]pyridine derivatives has led to the discovery of compounds with significant antitumor activity against hepatocellular carcinoma and human breast cancer cell lines researchgate.net. The ability to introduce various biologically active heterocycles onto the core scaffold was crucial for their potency researchgate.net. Similarly, the this compound backbone could be elaborated with different heterocyclic systems to explore new chemical space for anticancer drug discovery.

Furthermore, a series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives have been synthesized and shown to be potent growth inhibitors of various cancer cell lines nih.gov. The presence of a mercapto group in this series highlights its importance in achieving anticancer activity. This supports the potential of the mercapto group in this compound for the development of effective antitumor compounds.

Derivative Class Cancer Cell Lines Key Findings Reference
Thieno[2,3-b]pyridine derivativesHepG-2 (Hepatocellular carcinoma), MCF-7 (Breast cancer)Incorporation of various heterocycles enhanced antitumor activity. researchgate.net
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivativesHeLa, IMR-32, MCF-75-halo substituted compounds were the most potent. nih.gov
Thiophenyl thiazolyl-pyridine hybridsA549 (Lung cancer)Addition of a substituted pyridine ring influenced cytotoxicity. mdpi.com

The systematic modification of the this compound scaffold is ideal for conducting structure-activity relationship (SAR) studies. By synthesizing a library of derivatives with variations at the bromo, mercapto, and nitro positions, researchers can elucidate the key structural features required for a desired biological activity. This rational approach to drug design can accelerate the discovery of more potent and selective compounds.

SAR studies on thiochromene and thiochromane scaffolds have revealed that molecular modifications such as the introduction of electron-withdrawing substituents and sulfur oxidation can enhance bioactivity nih.gov. These insights are directly applicable to the derivatization of this compound, where the nitro group already provides a strong electron-withdrawing effect, and the mercapto group can be oxidized to sulfinyl or sulfonyl moieties.

In the development of novel pyrimidine analogues, SAR studies have shown that different substituents on the pyrimidine ring and the thioether linkage significantly impact antibacterial and anticancer activities researchgate.netbohrium.com. For instance, in a series of thiophene-2-carboxamide derivatives, the nature and position of substituents on the aromatic rings were found to be critical for their antibacterial and antioxidant properties nih.gov. Such studies provide a roadmap for the rational design of new therapeutic agents based on the this compound scaffold.

Scaffold Class Biological Activity Key SAR Findings Reference
Thiochromenes and ThiochromanesAntibacterial, Antifungal, Antiviral, AnticancerElectron-withdrawing groups and sulfur oxidation enhance activity. nih.gov
Pyrimidine AnaloguesAntibacterial, AnticancerSubstituents on the pyrimidine ring and thioether linkage are crucial. researchgate.netbohrium.com
Thiophene-2-carboxamidesAntibacterial, AntioxidantSubstituent type and position on aromatic rings determine potency. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.